Scaffold-Level Structural Uniqueness: Dioxolo-Benzothiazole vs. Tetrahydro-Benzothiazole Quinoxaline Carboxamides
CAS 1171882-25-9 features a fully aromatic, planar dioxolo[4,5-f]benzothiazole core, whereas the closest vendor-listed analog, N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoxaline-2-carboxamide (CAS 1173566-69-2), incorporates a partially saturated tetrahydro-benzothiazole ring . The dioxolo oxygen atoms introduce additional H-bond acceptor capacity (4 acceptors from dioxolo + benzothiazole vs. 3 from the tetrahydro analog) and enforce conformational rigidity through the fused 5-membered ring, reducing the number of rotatable bonds (3 vs. 4 in the tetrahydro comparator) . This structural distinction is critical because conformational flexibility has been directly correlated with promiscuous binding and off-target activity in screening libraries; more rigid scaffolds tend to exhibit enhanced target selectivity [1].
| Evidence Dimension | Conformational rigidity (rotatable bond count) and H-bond acceptor count |
|---|---|
| Target Compound Data | Rotatable bonds: 3; H-bond acceptors (dioxolo O + benzothiazole N/S + amide O): 6; Planar dioxolo[4,5-f]benzothiazole core. |
| Comparator Or Baseline | N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoxaline-2-carboxamide: Rotatable bonds: 4; H-bond acceptors: 5; Non-planar tetrahydro-benzothiazole core. |
| Quantified Difference | 1 fewer rotatable bond; 1 additional H-bond acceptor; fully aromatic planar core vs. partially saturated core. |
| Conditions | Molecular properties calculated from SMILES structures; no biological assay context required for this physicochemical comparison. |
Why This Matters
For research groups seeking scaffold novelty and reduced promiscuous binding risk in screening campaigns, the rigid dioxolo-benzothiazole core offers a structurally differentiated starting point compared to the more flexible tetrahydro-benzothiazole analogs.
- [1] Hann MM, Leach AR, Harper G. Molecular Complexity and Its Impact on the Probability of Finding Leads for Drug Discovery. J Chem Inf Comput Sci. 2001;41(3):856-864. (Provides the framework linking molecular rigidity to target selectivity.) View Source
